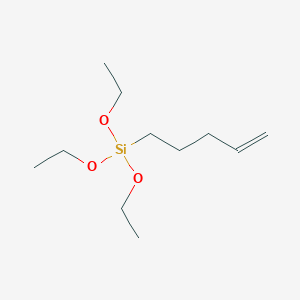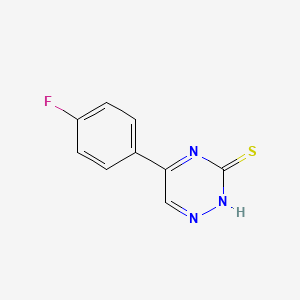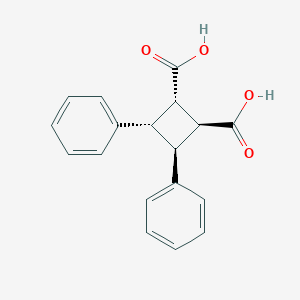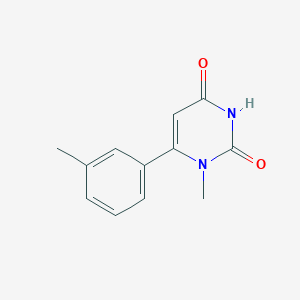
Triethoxy(pent-4-enyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(pent-4-enyl)silane: is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si. It is a clear, colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Triethoxy(pent-4-enyl)silane can be synthesized through the hydrosilylation reaction of pent-4-en-1-ol with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions:
Oxidation: Triethoxy(pent-4-enyl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, alcohols; room temperature to moderate temperatures.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: Triethoxy(pent-4-enyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems .
Medicine: This compound is explored for its potential in drug formulation and delivery. Its ability to form stable bonds with various functional groups makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of high-performance materials, such as composites and polymers .
作用機序
The mechanism of action of triethoxy(pent-4-enyl)silane involves its ability to form stable covalent bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form strong bonds. This property is exploited in applications such as surface modification and coupling agent synthesis .
類似化合物との比較
Triethoxysilane: Similar in structure but lacks the pent-4-enyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a pent-4-enyl group.
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful in applications requiring amine functionality.
Uniqueness: Triethoxy(pent-4-enyl)silane is unique due to the presence of the pent-4-enyl group, which imparts specific reactivity and properties.
特性
CAS番号 |
131713-25-2 |
|---|---|
分子式 |
C11H24O3Si |
分子量 |
232.39 g/mol |
IUPAC名 |
triethoxy(pent-4-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |
InChIキー |
OCANZHUXNZTABW-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCC=C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)




![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
